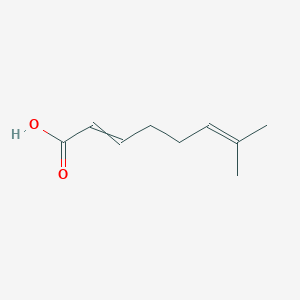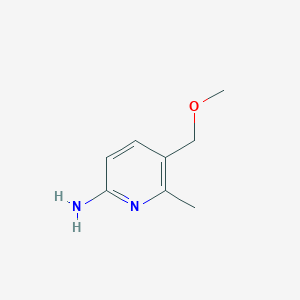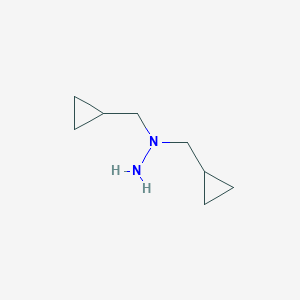
7-Methylocta-2,6-dienoic acid
Vue d'ensemble
Description
7-Methylocta-2,6-dienoic acid is a chemical compound with the formula C9H14O2 . It contains a total of 25 atoms; 14 Hydrogen atoms, 9 Carbon atoms, and 2 Oxygen atoms .
Synthesis Analysis
The synthesis of 7-Methylocta-2,6-dienoic acid involves the degradation of 2-isopropylphenol via a broad-spectrum meta cleavage pathway . The initial monooxygenase reaction and the subsequent extradiol ring cleavage dioxygenase reaction produce 3-isopropylcatechol and 2-hydroxy-6-oxo-7-methylocta-2,4-dienoic acid . The meta cleavage product hydrolase then hydrolyzes 2-hydroxy-6-oxo-7-methylocta-2,4-dienoic acid to isobutyric acid and 2-hydroxypent-2,4-dienoic acid .Molecular Structure Analysis
The molecular structure of 7-Methylocta-2,6-dienoic acid consists of 9 Carbon atoms, 14 Hydrogen atoms, and 2 Oxygen atoms .Chemical Reactions Analysis
The chemical reactions involving 7-Methylocta-2,6-dienoic acid are part of a broader metabolic pathway that includes the degradation of 2-isopropylphenol . The compound is a product of the initial monooxygenase reaction and the subsequent extradiol ring cleavage dioxygenase reaction .Physical And Chemical Properties Analysis
7-Methylocta-2,6-dienoic acid has a molecular weight of 154.21 . It is a liquid at room temperature .Applications De Recherche Scientifique
1. Wine Aroma Precursor
7-Methylocta-2,6-dienoic acid has been studied for its role in the formation of wine lactone, a compound contributing to the aroma of wines. Research demonstrates that the formation of wine lactone from precursors like 7-Methylocta-2,6-dienoic acid involves nonenzymatic stereoselective cationic cyclization, including a 1,3-hydride shift (Luan, Degenhardt, Mosandl, & Wüst, 2006).
2. Synthesis of Special Lipoxygenase Substrates
This acid has been used as an intermediate in the synthesis of special lipoxygenase substrates. This includes processes like the Cu(I)-catalyzed cross-coupling, which are steps in the synthesis of more complex organic compounds (Ivanov, Groza, Romanov, Kühn, & Myagkova, 2000).
3. Identification in Wine Constituents
7-Methylocta-2,6-dienoic acid has been identified as a constituent in Riesling wine. It's one of the novel compounds discovered, indicating its role in the flavor and aroma profile of wines (Bonnländer, Baderschneider, Messerer, & Winterhalter, 1998).
4. Biomimetic Studies and Aroma Compound Formation
Biomimetic studies with 7-Methylocta-2,6-dienoic acid reveal its importance in forming significant wine aroma compounds like wine lactone, highlighting its function as an aroma precursor (Bonnländer, Baderschneider, Messerer, & Winterhalter, 1998).
5. Role in Microbial Degradation Pathways
This compound is involved in the microbial degradation pathways, as seen in strains like Pseudomonas sp. It's a part of the meta cleavage pathway of certain organic compounds, indicating its ecological and biochemical significance (Reichlin & Kohler, 1994).
Safety And Hazards
The safety information for 7-Methylocta-2,6-dienoic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
7-methylocta-2,6-dienoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-8(2)6-4-3-5-7-9(10)11/h5-7H,3-4H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEADFUVWXALSFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC=CC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90829787 | |
| Record name | 7-Methylocta-2,6-dienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90829787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methylocta-2,6-dienoic acid | |
CAS RN |
88197-02-8 | |
| Record name | 7-Methylocta-2,6-dienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90829787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E)-7-methylocta-2,6-dienoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Bromo-1-[3-(cyclopropyloxy)phenyl]ethanone](/img/structure/B3392175.png)









![1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B3392246.png)
